molecular formula C8H8ClN3 B3136103 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 41040-24-8

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3136103
CAS No.: 41040-24-8
M. Wt: 181.62 g/mol
InChI Key: CQNXCCXQBKWANP-UHFFFAOYSA-N
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Description

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring, with chlorine and methyl substituents at specific positions

Scientific Research Applications

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives . These compounds were tested in vitro against seven selected human cancer cell lines . It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . This suggests potential future directions in the development of new anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps may involve cyclization reactions catalyzed by gold or other catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis techniques. This approach can enhance reaction rates and yields, making the process more efficient. The use of robust and scalable reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and nucleophiles such as amines or thiols. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds, while nucleophilic aromatic substitution can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Pyridazine
  • Pyrimidine
  • Pyrazine

Uniqueness

Compared to similar compounds, 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-6-7(10-4)8(9)12-5(2)11-6/h3,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNXCCXQBKWANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-Dimethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one from example A6 (87.00 g; 0.53 mol) is suspended in dry acetonitrile (870 mL). After addition of POCl3 (122 mL; 1.33 mol) the stirred reaction mixture is heated to gentle reflux for 18 hours.
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
reactant
Reaction Step Two
Quantity
870 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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